1,3-Dichlorotetrafluorobenzene
Description
Properties
IUPAC Name |
1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F4/c7-1-3(9)2(8)5(11)6(12)4(1)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIJIYWQWRQWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152595 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-61-4 | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2,4,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Solvent Optimization
The reaction is conducted at elevated temperatures (200–250°C) in solvents such as tetramethylene sulphone (sulfolane), which enhances ionic mobility and stabilizes transition states. A typical reaction mixture comprises:
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Pentafluorochlorobenzene : 1 mol
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Sodium chloride : 1.2–1.5 mol (excess to drive completion)
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Tetramethylene sulphone : 80–90% by volume
Under these conditions, the substitution occurs preferentially at the meta position due to steric and electronic effects. The electron-withdrawing nature of fluorine atoms activates specific positions on the ring for nucleophilic attack, with the meta isomer forming predominantly (80–85% yield) alongside minor ortho (15–20%) and trace para (1–2%) isomers.
Table 1: Product Distribution from Pentafluorochlorobenzene and NaCl
| Isomer | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 80–85 | 200–250°C, sulfolane, 24–48 h |
| 1,2-Dichlorotetrafluorobenzene | 15–20 | Same as above |
| 1,4-Dichlorotetrafluorobenzene | 1–2 | Same as above |
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
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Formation of a Meisenheimer complex : Chloride ions attack the electron-deficient aromatic ring, forming a negatively charged intermediate stabilized by resonance with adjacent fluorine atoms.
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Elimination of fluoride : The intermediate expels a fluoride ion, restoring aromaticity and yielding the dichlorotetrafluorobenzene product.
Alternative Routes and Byproduct Management
Fluorination of Polychlorobenzenes
While less common, this compound can be synthesized by partial fluorination of polychlorobenzenes. For example, treating 1,3,5-trichlorobenzene with potassium fluoride (KF) in the presence of a phase-transfer catalyst yields a mixture of fluorinated products. However, this method suffers from poor regioselectivity and requires rigorous separation techniques, making it less industrially viable.
Byproduct Utilization and Recycling
The ortho and para isomers generated during synthesis are typically separated via fractional distillation. Ortho isomers find use in specialty polymers, while para isomers are often recycled into subsequent batches to improve overall yield. Advanced catalytic systems, such as zeolite-based catalysts, have been explored to enhance isomer selectivity, though these remain experimental.
Industrial-Scale Challenges and Solutions
Solvent Recovery and Sustainability
Tetramethylene sulphone, while effective, poses environmental challenges due to its high boiling point (285°C) and potential for thermal decomposition. Recent innovations include:
Catalyst Development
The addition of catalytic amounts of tetrabutylammonium bromide (TBAB) accelerates reaction rates by 30–40%, enabling shorter batch cycles. However, catalyst recovery remains a technical hurdle, with ion-exchange resins showing promise for continuous processes.
Analytical Characterization and Quality Control
Industrial batches are validated using:
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Gas chromatography-mass spectrometry (GC-MS) : Quantifies isomer distribution and detects impurities (<0.1% sensitivity).
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¹⁹F NMR spectroscopy : Confirms substitution patterns via coupling constants (e.g., J₃-F = 12–14 Hz for meta-F).
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Elemental analysis : Verifies Cl/F ratios within ±0.5% of theoretical values.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorotetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other functional groups.
Reduction Reactions: The compound can undergo reduction reactions where the chlorine atoms are replaced by hydrogen atoms.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products.
Common Reagents and Conditions
Aqueous Ammonia: Used in substitution reactions to replace fluorine atoms with amino groups.
Copper(I) Salt: Acts as a catalyst in substitution reactions.
Hydrogen Gas: Used in reduction reactions to replace chlorine atoms with hydrogen.
Major Products Formed
Chloropolyfluoroanilines: Formed through substitution reactions with ammonia.
Hydrofluorobenzenes: Formed through reduction reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1,3-Dichlorotetrafluorobenzene serves as an important intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to undergo nucleophilic substitution reactions, making it a valuable precursor for the preparation of more complex fluorinated aromatic compounds. For instance, it can be converted into tetrafluoroterephthalonitrile through reactions involving cuprous cyanide in polar solvents like dimethylformamide (DMF) .
Reactivity and Derivative Compounds
The reactivity of this compound is characterized by its ability to participate in both catalytic and non-catalytic reactions. Research has shown that it can undergo ammonolysis with aqueous ammonia, leading to the formation of various amine derivatives . These derivatives are useful in pharmaceuticals and agrochemicals.
Material Science
Polymer Production
this compound is utilized as a precursor for fluorinated polymers. The polymerization of its derivatives can yield materials with enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.
Solvent Properties
Solvent for Chemical Reactions
Due to its non-polar characteristics and high boiling point, this compound is employed as a solvent in various chemical reactions. It provides a stable medium for reactions involving sensitive reagents or conditions that require an inert atmosphere .
Case Studies
Case Study 1: Fluorinated Polymer Development
A study highlighted the use of this compound in developing high-performance fluorinated polymers. The resulting polymers exhibited superior resistance to solvents and thermal degradation compared to their non-fluorinated counterparts. This application is particularly relevant in industries requiring durable materials such as aerospace and automotive .
Case Study 2: Pharmaceutical Synthesis
In pharmaceutical research, this compound has been used to synthesize novel compounds with potential therapeutic effects. Its ability to form stable intermediates allows for the efficient production of complex molecules that are difficult to synthesize using traditional methods .
Market Trends
The market for this compound is expected to grow significantly due to its expanding applications in healthcare, manufacturing, and energy sectors. The increasing demand for fluorinated compounds in drug development and material science is driving this growth .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Intermediate for fluorinated compounds | Enables the creation of complex molecules |
| Material Science | Precursor for fluorinated polymers | Enhanced thermal stability and chemical resistance |
| Solvent Properties | Solvent for chemical reactions | Provides stable reaction environments |
| Pharmaceutical Research | Synthesis of therapeutic compounds | Efficient production of complex drugs |
Mechanism of Action
The mechanism of action of 1,3-dichlorotetrafluorobenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine and fluorine atoms on the benzene ring are replaced by other functional groups through nucleophilic substitution mechanisms. The presence of electron-withdrawing fluorine atoms makes the benzene ring more susceptible to nucleophilic attack, facilitating these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Effects
1,4-Dichlorotetrafluorobenzene (CAS: 1435-58-3)
- Halogen Bonding : Despite structural similarity, the para-substituted isomer exhibits weaker halogen-bonding capabilities compared to iodinated analogs (e.g., 1,4-diiodotetrafluorobenzene). This limits its utility in shape-memory polymers, where strong halogen bonds are critical for mechanical robustness .
- Crystallography : Forms bifurcated halogen bonds in cocrystals with symmetric acceptors like 1,10-phenanthroline derivatives, enabling unique supramolecular architectures .
- Synthesis : Used in Ullmann polycondensation reactions to produce polyphenylenes, demonstrating higher reactivity in coupling reactions compared to brominated analogs .
- 1,2-Dichlorotetrafluorobenzene (CAS: 29667-14-3) Synthesis: Synthesized via high-temperature chlorination of tetrafluorobenzodioxane, highlighting its dependence on harsh reaction conditions . Applications: Limited utility in materials science due to steric congestion, which reduces halogen-bond strength and results in brittle polymers .
Halogen Variation: Chlorine vs. Bromine vs. Iodine
- 1,4-Diiodotetrafluorobenzene (CAS: 587-62-6) Superior halogen-bond donor strength (I > Br > Cl) enables robust crosslinking in shape-memory polymers, achieving operational flexibility at body temperature .
- 1,4-Dibromotetrafluorobenzene (CAS: 1435-57-2) Intermediate donor strength; produces materials with moderate mechanical properties but insufficient for high-stress applications .
Fluorination Degree and Toxicity
- Non-Fluorinated Analogs: m-Dichlorobenzene (CAS: 541-73-1): Lacks fluorine substituents, resulting in higher environmental persistence and toxicity concerns .
Key Data Tables
Table 1: Physicochemical and Application Comparison
Table 2: Rotational Barriers in Halogen-Bonded Cocrystals
| Donor | Acceptor | Ea (kJ/mol) |
|---|---|---|
| 1,4-Dichlorotetrafluorobenzene | TMP | 7.08 ± 0.15 |
| 1,3,5-Trichloro-2,4,6-trifluorobenzene | TMP | 3.75 ± 0.04 |
Biological Activity
1,3-Dichlorotetrafluorobenzene (1,3-DCTFB) is an organofluorine compound with the molecular formula C6Cl2F4. It is characterized by two chlorine atoms and four fluorine atoms substituted on a benzene ring. This compound has garnered attention in various fields, including toxicology and medicinal chemistry, due to its unique chemical properties and potential biological activities.
1,3-DCTFB can be synthesized through chlorination of tetrafluorobenzene in the presence of a catalyst such as iron(III) chloride. The general reaction can be represented as follows:
This synthesis method allows for the production of high-purity 1,3-DCTFB, which is essential for biological testing.
Toxicity and Mutagenicity
Research indicates that 1,3-DCTFB exhibits low toxicity and does not present significant genotoxic potential. A comprehensive evaluation using various in vitro assays—such as the Ames test, Chinese hamster ovary (CHO) gene mutation assay, and sister chromatid exchange assays—showed no evidence of mutagenic activity. These findings suggest that exposure to 1,3-DCTFB is unlikely to pose genetic risks to humans or other organisms .
Table 1: Summary of Genotoxicity Assays for this compound
| Assay Type | Result |
|---|---|
| Ames Salmonella Test | Negative |
| CHO Gene Mutation Assay | Negative |
| Sister Chromatid Exchange Assay | Negative |
| BALB/c-3T3 Cell Transformation Test | Negative |
Environmental Impact Assessments
In environmental studies, 1,3-DCTFB has been employed as a model compound to assess the impact of organofluorine compounds on aquatic ecosystems. Research has focused on its degradation pathways and potential bioaccumulation in aquatic organisms. Results from these studies indicate that while 1,3-DCTFB is stable in the environment, it does not significantly bioaccumulate .
Pharmaceutical Investigations
Due to its unique chemical structure, 1,3-DCTFB has been investigated for potential applications in pharmaceuticals. Preliminary studies have suggested that derivatives of this compound could serve as precursors for developing new therapeutic agents with enhanced efficacy against specific diseases .
Table 2: Potential Applications of this compound
| Application Area | Description |
|---|---|
| Genetic Toxicity Testing | Used in assays to evaluate mutagenic potential |
| Environmental Studies | Assessed for stability and bioaccumulation |
| Pharmaceutical Development | Investigated as a precursor for drug synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dichlorotetrafluorobenzene, and how can purity be validated?
- Methodology :
- Synthesis : Use halogen exchange reactions under controlled conditions (e.g., catalytic fluorination of 1,3-dichlorobenzene using KF/AgF systems at 150–200°C) .
- Purification : Employ fractional distillation or preparative GC to isolate the compound, followed by NMR (¹⁹F and ¹H) and GC-MS to confirm purity (>98%) .
- Validation : Compare spectral data (e.g., IR peaks for C-F stretches at 1100–1250 cm⁻¹) with literature or databases like NIST Chemistry WebBook .
Q. Which analytical techniques are most effective for characterizing substituent effects in this compound?
- Methodology :
- Structural Analysis : X-ray crystallography for precise bond-length measurements, complemented by DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects .
- Spectroscopy : Use ¹⁹F NMR to assess fluorine environments (chemical shifts ~ -60 to -80 ppm for CF₃ groups) and mass spectrometry for molecular ion confirmation (m/z ~ 232) .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology :
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., methoxide vs. amine) under anhydrous conditions. Use Hammett plots to correlate substituent effects with activation energy .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify rate-limiting steps. Compare LUMO distributions to predict reactive sites .
Q. What strategies resolve contradictions in environmental persistence data for this compound?
- Methodology :
- Data Reconciliation : Cross-reference degradation studies (e.g., hydrolysis half-life at pH 7 vs. photolysis rates) using standardized OECD guidelines .
- Meta-Analysis : Aggregate data from EPA DSSTox and PubChem to identify outliers. Apply QSAR models to predict biodegradation pathways .
Q. How can computational toxicology predict the ecological impact of this compound metabolites?
- Methodology :
- Metabolite Identification : Use LC-HRMS to detect transformation products in simulated ecosystems (e.g., OECD 308 sediment/water systems) .
- ToxCast Screening : Leverage high-throughput assays (e.g., Tox21) to evaluate endocrine disruption potential. Validate with zebrafish embryo assays (OECD 236) .
Experimental Design & Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste Management : Neutralize halogenated waste with alkaline hydrolysis (NaOH/ethanol) before disposal .
Q. Which isotopic labeling techniques are suitable for tracing this compound in environmental fate studies?
- Methodology :
- Synthesis of Labeled Analogs : Incorporate ¹³C or ¹⁸O isotopes via Suzuki-Miyaura coupling or directed ortho-metalation .
- Detection : Use isotope-ratio MS (IRMS) or PET imaging for real-time tracking in soil/water matrices .
Data Interpretation & Contradictions
Q. Why do conflicting reports exist on the carcinogenicity of chlorinated fluorobenzenes, and how can studies be standardized?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
